molecular formula C14H18INO B7479144 N-(cyclohexylmethyl)-3-iodobenzamide

N-(cyclohexylmethyl)-3-iodobenzamide

Cat. No.: B7479144
M. Wt: 343.20 g/mol
InChI Key: SUGJQQZQLDBVLX-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with cyclohexylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve the yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamides.

    Reduction Reactions: Products include reduced benzamides with different functional groups.

    Oxidation Reactions: Products include oxidized benzamides with functional groups such as carboxylic acids or ketones.

Scientific Research Applications

Chemistry: N-(cyclohexylmethyl)-3-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(cyclohexylmethyl)-3-chlorobenzamide
  • N-(cyclohexylmethyl)-3-bromobenzamide
  • N-(cyclohexylmethyl)-3-fluorobenzamide

Comparison: N-(cyclohexylmethyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGJQQZQLDBVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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